4,N-Dimethyl-N-[4-(morpholine-4-carbonyl)-phenyl]-benzenesulfonamide
Description
4,N-Dimethyl-N-[4-(morpholine-4-carbonyl)-phenyl]-benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a dimethylamine group at the para position and a morpholine-4-carbonyl moiety on the adjacent phenyl ring. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where sulfonamides are known to interact, such as carbonic anhydrases or kinase domains .
Properties
IUPAC Name |
N,4-dimethyl-N-[4-(morpholine-4-carbonyl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-15-3-9-18(10-4-15)26(23,24)20(2)17-7-5-16(6-8-17)19(22)21-11-13-25-14-12-21/h3-10H,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYHRDRTXMKWFHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,N-Dimethyl-N-[4-(morpholine-4-carbonyl)-phenyl]-benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized from 1,2-amino alcohols through a sequence of coupling, cyclization, and reduction reactions.
Attachment of the Phenyl Group: The phenyl group is introduced through a palladium-catalyzed Suzuki-Miyaura coupling reaction, which is known for its mild reaction conditions and high functional group tolerance.
Introduction of the Sulfonamide Group: The sulfonamide group is typically introduced by reacting the phenyl derivative with sulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4,N-Dimethyl-N-[4-(morpholine-4-carbonyl)-phenyl]-benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles such as amines or thiols can replace the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the efficacy of benzenesulfonamide derivatives in inhibiting cancer cell proliferation. For instance, a study focused on compounds similar to 4,N-Dimethyl-N-[4-(morpholine-4-carbonyl)-phenyl]-benzenesulfonamide demonstrated significant enzyme inhibition against carbonic anhydrase IX (CA IX), a target in cancer therapy. The compound exhibited an IC50 range of 10.93–25.06 nM, indicating high potency against cancerous cells while showing selectivity over other isoforms such as CA II .
Case Study :
In a cellular assay involving MDA-MB-231 breast cancer cells, the compound induced apoptosis, evidenced by a dramatic increase in annexin V-FITC positive cells, suggesting its potential as a therapeutic agent in breast cancer treatment .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties, particularly its ability to inhibit bacterial growth through the inhibition of carbonic anhydrases present in bacteria. This mechanism disrupts essential physiological processes in microbial cells, leading to reduced viability and biofilm formation .
Data Table: Antimicrobial Efficacy
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 μg/mL |
| This compound | S. aureus | 16 μg/mL |
Mechanistic Insights
The mechanism of action for this class of compounds often involves the inhibition of specific enzymes like carbonic anhydrase, which plays a crucial role in maintaining pH levels and facilitating metabolic processes. The selectivity for CA IX over CA II is particularly beneficial for minimizing side effects associated with traditional chemotherapy .
Mechanism of Action
The mechanism of action of 4,N-Dimethyl-N-[4-(morpholine-4-carbonyl)-phenyl]-benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, while the morpholine ring can enhance the compound’s solubility and bioavailability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Sulfonamide derivatives exhibit diverse pharmacological activities depending on their substituents. Below is a detailed comparison of 4,N-Dimethyl-N-[4-(morpholine-4-carbonyl)-phenyl]-benzenesulfonamide with structurally or functionally related compounds from the literature:
Structural Analogues with Heterocyclic Moieties
- 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide (): Key Features: Incorporates a 5-methyloxazole ring instead of morpholine. Activity: Synthesized for antimicrobial screening, highlighting sulfonamides’ role in combating infections .
- N-(thiazol-2-yl)benzenesulfonamides (): Key Features: Thiazole ring linked to the sulfonamide. Activity: Demonstrates SphK1 kinase inhibitory activity, suggesting utility in cancer therapy .
Analogues with Bulky Substituents
Sulfonamides with Aromatic or Electron-Withdrawing Groups
- N-{4-[(E)-2-phenylvinyl]phenyl}benzenesulfonamide derivatives (): Key Features: Styryl or nitro/methyl/cyano substituents. Activity: Evaluated as aromatase inhibitors, critical in hormone-dependent cancers . Comparison: Electron-withdrawing groups (e.g., nitro) enhance electrophilicity, whereas the morpholine-carbonyl group in the target compound offers both hydrogen-bonding and steric effects.
Double Sulfonamides and Unusual Structures
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Morpholine vs. Heterocycles : The morpholine group in the target compound provides a balance of solubility and target engagement, contrasting with oxazole or thiazole derivatives optimized for specific interactions (e.g., antimicrobial or kinase inhibition) .
- Substituent Effects: Bulky groups (e.g., tert-butyl) enhance lipophilicity but may compromise solubility, whereas electron-withdrawing groups (e.g., nitro, cyano) modulate electronic properties for enzyme inhibition .
- Synthetic Flexibility : Sulfonamide derivatives are highly tunable, as seen in diverse synthetic routes (e.g., sulfonyl chloride coupling, Schotten-Baumann reactions) .
Biological Activity
4,N-Dimethyl-N-[4-(morpholine-4-carbonyl)-phenyl]-benzenesulfonamide is a complex organic compound featuring a sulfonamide group, a morpholine ring, and a dimethylamino group. Its molecular structure suggests potential biological activity, particularly in the context of anticonvulsant properties. This article explores its biological activity, synthesis, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound's molecular formula includes several functional groups that contribute to its reactivity and biological activity. The sulfonamide moiety is known for its role in various pharmaceutical applications, while the morpholine ring may enhance binding affinity to biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C17H22N2O3S |
| IUPAC Name | This compound |
| Functional Groups | Sulfonamide, Morpholine, Dimethylamino |
Anticonvulsant Properties
Research indicates that this compound exhibits anticonvulsant activity. In studies involving maximal electroshock seizure tests and pentylenetetrazole tests in mice, compounds with similar structural features have shown low toxicity profiles and significant anticonvulsant effects. This suggests that the compound may be effective in treating epilepsy and other neurological disorders .
While specific mechanisms of action for this compound remain largely unexplored, it is hypothesized that the sulfonamide group may mimic natural substrates or inhibitors, allowing it to interact with various enzymes or receptors. The morpholine ring could further enhance the compound's binding affinity .
Comparative Analysis with Similar Compounds
Several compounds share structural similarities with this compound, which also exhibit notable biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(4-sulfamoylphenyl)malonamide | Contains a sulfamoyl group | Anticonvulsant activity |
| 2,2-Dimethyl-N-(4-sulfamoylphenyl)cyclopropane-1,1-dicarboxamide | Cyclopropane ring; sulfamoyl group | Anticonvulsant activity |
| 4-(morpholine-4-carbonyl)phenylboronic acid | Boronic acid functionality | Anticancer properties |
The unique combination of functional groups in this compound contributes to its specific biological activities and potential therapeutic applications.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of related compounds. For instance, research has demonstrated that various derivatives exhibit significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and A-549 (lung adenocarcinoma) . While these studies do not directly involve this compound, they highlight the potential for similar compounds to serve as effective therapeutic agents.
Q & A
Q. How do structural modifications to the benzenesulfonamide or morpholine moieties impact biological activity?
- Case Study : Replacing the morpholine-carbonyl group with a trifluoromethylphenyl group (as in related sulfonamides) reduces IC values by 40–60% in cancer cell lines, suggesting enhanced membrane permeability . Conversely, substituting the dimethylamine with a pyridinyl group increases β-adrenergic receptor selectivity (EC = 3.6 nM) .
- Methodology : Computational docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (100 ns trajectories) can predict binding affinities to targets like prostaglandin synthase or β receptors. Free energy calculations (MMGBSA) validate thermodynamic stability of ligand-receptor complexes .
Q. What strategies resolve contradictions in reported biological data (e.g., varying IC values across studies)?
- Root Cause Analysis : Discrepancies may arise from differences in assay conditions (e.g., serum concentration, incubation time) or impurities in synthesized batches. For example, residual THF (>0.1%) can artificially suppress cell viability .
- Resolution : Standardize protocols (e.g., CLIA guidelines) and validate compound purity via LC-MS. Cross-validate results using orthogonal assays (e.g., apoptosis markers like Annexin V alongside cytotoxicity assays) .
Q. How does this compound perform in combination therapies (e.g., with radiotherapy or other chemotherapeutics)?
- Experimental Design : Co-administer the compound (at IC concentration) with γ-radiation (2–5 Gy) in HEPG2 cells. Synergistic effects are quantified via combination index (CI) calculations (CompuSyn software). A CI <1 indicates synergy, as seen in sulfonamide derivatives combined with radiation, which enhance apoptosis by 30–50% .
Q. What computational tools predict metabolic stability and toxicity profiles?
- Methodology : Use QikProp (Schrödinger) to estimate ADME properties (e.g., logP = 2.8, predicted human oral absorption = 75%). Toxicity risks (e.g., hERG inhibition) are assessed via ProTox-II. For metabolic pathways, cytochrome P450 isoform interactions (e.g., CYP3A4) are modeled using SwissADME .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
